molecular formula C38H36N6O7 B1663005 Encequidar CAS No. 849675-66-7

Encequidar

Cat. No.: B1663005
CAS No.: 849675-66-7
M. Wt: 688.7 g/mol
InChI Key: AHJUHHDDCJQACA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Encequidar primarily targets the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters . These transporters are highly expressed on the apical membrane of enterocytes, hepatocytes, kidney proximal tubule cells, and brain microvascular endothelial cells . They play a crucial role in drug disposition by affecting the absorption and excretion of various drugs.

Mode of Action

This compound acts as a potent inhibitor of P-gp and BCRP . It exhibits a high degree of selectivity in inhibiting human P-gp over human BCRP . By inhibiting these transporters, this compound prevents the efflux of certain drugs from cells, thereby increasing their intracellular concentrations and enhancing their therapeutic effects .

Biochemical Pathways

The inhibition of P-gp and BCRP by this compound affects the pharmacokinetics of drugs that are substrates of these transporters. This can lead to changes in the absorption, distribution, metabolism, and excretion (ADME) of these drugs, potentially enhancing their therapeutic efficacy .

Pharmacokinetics

This compound is characterized by low oral bioavailability, which makes it a gut-specific P-gp and BCRP inhibitor . This means that it primarily affects the absorption of drugs in the intestine, without significantly influencing their systemic disposition . The pharmacokinetic exposure of drugs co-administered with this compound can be significantly increased compared to their administration alone .

Result of Action

The primary result of this compound’s action is the enhanced oral bioavailability of drugs that are substrates of P-gp and BCRP . This can lead to increased therapeutic efficacy of these drugs. For example, in the case of docetaxel, a chemotherapeutic agent, co-administration with this compound has been shown to increase its oral bioavailability, potentially offering a more convenient and tolerable alternative to intravenous administration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates or inhibitors of P-gp and BCRP can affect the efficacy of this compound . Additionally, physiological factors such as the expression levels of P-gp and BCRP in different tissues can also influence the action of this compound .

Safety and Hazards

Encequidar was found to be well tolerated and minimally absorbed in clinical trials . It enabled the oral delivery of paclitaxel .

Future Directions

Encequidar has shown promise in clinical trials for improving the oral bioavailability of chemotherapeutic agents like paclitaxel . Future research will likely focus on exploring additional indications for this compound as well as combinations with other anticancer drugs, including biologics and immuno-oncology drugs .

Biochemical Analysis

Biochemical Properties

Encequidar acts as an inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp; ABCB1) . P-gp is an intestinal efflux pump that eliminates endogenous and xenobiotic substrates, including a number of chemotherapy drugs, from the body . By blocking P-gp efflux, this compound improves the oral bioavailability of these drugs .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . For instance, in metastatic breast cancer patients, a combination of oral paclitaxel and this compound resulted in a better response than intravenous paclitaxel . This suggests that this compound can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the P-gp efflux pump . By inhibiting this pump, this compound prevents the expulsion of certain chemotherapy drugs from cells, thereby increasing their concentration and effectiveness . This inhibition does not result from a direct binding interaction with the drugs themselves, but rather from an interaction with the P-gp pump that expels these drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, in a phase I clinical trial, oral docetaxel exposure increased with dose when combined with this compound . This suggests that this compound may have long-term effects on cellular function, potentially through its impact on drug bioavailability .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For instance, while the absolute bioavailability of oral docetaxel plus this compound across all dose levels was 16.14% (range: 8.19-25.09%), no patient deaths, dose limiting toxicity, treatment-related serious adverse event or grade 4 toxicity were observed .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the P-gp efflux pump . By inhibiting this pump, this compound can affect the metabolic flux of certain chemotherapy drugs, potentially leading to changes in their metabolite levels .

Transport and Distribution

This compound is minimally absorbed, which means that it acts principally at its preferred site of action in the intestine, and has negligible systemic exposure . This suggests that this compound is transported and distributed within cells and tissues in a manner that allows it to effectively inhibit the P-gp efflux pump .

Subcellular Localization

The subcellular localization of this compound is likely to be in the vicinity of the P-gp efflux pump, given its role as an inhibitor of this pump

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HM-30181 involves multiple steps, including the formation of an anilide group and the incorporation of a tetrazole ring . The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.

Industrial Production Methods: Industrial production of HM-30181 typically involves large-scale organic synthesis techniques. The compound is produced as a solid, light yellow to yellow in color, and is stored at -20°C to maintain stability .

Properties

IUPAC Name

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJUHHDDCJQACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H36N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501100387
Record name N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849675-66-7
Record name N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849675-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Encequidar [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849675667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HM-30181
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENCEQUIDAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I4I996O4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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